LogP Advantage: 0.75-Log-Unit Higher Lipophilicity Versus the Closest 6-Chloro Analog
The target compound exhibits a computed LogP of 3.11, which is 0.75 log units higher than that of 3-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine (CAS 18112-31-7; LogP = 2.36) . This difference arises from the additional chlorine atom at C-8 in the target compound. In medicinal chemistry, a ΔLogP of ≥0.5 is generally considered sufficient to meaningfully alter membrane permeability and oral absorption potential [1]. For kinase inhibitor programs where cellular potency often requires LogP values in the 3–5 range to balance passive permeability against excessive lipophilicity-driven promiscuity, the target compound occupies a more favorable starting position than its mono-chlorinated analog [2].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.11 |
| Comparator Or Baseline | 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine (CAS 18112-31-7): LogP = 2.36 |
| Quantified Difference | ΔLogP = +0.75 (approximately 5.6-fold increased partition coefficient) |
| Conditions | Computed LogP values from vendor-reported computational chemistry datasets; both compounds share identical scaffold topology differing only at the C-8 substituent (Cl vs. H) |
Why This Matters
Procurement of the 6,8-dichloro scaffold provides a built-in lipophilicity advantage that would otherwise require additional synthetic steps to achieve, accelerating hit-to-lead optimization where cellular permeability is rate-limiting.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
- [2] Henderson SH, et al. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Eur J Med Chem. 2024;269:116292 — SAR exploration highlighting the impact of halogen substitution on cellular potency. View Source
